molecular formula C30H34N4O4S2 B2731329 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide CAS No. 392320-72-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2731329
CAS No.: 392320-72-8
M. Wt: 578.75
InChI Key: ABUUUDUSAYGHGS-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

    Formation of 1-adamantyl-1,3,4-thiadiazole: This can be achieved by reacting 1-adamantylamine with thiosemicarbazide in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the thiadiazole ring.

    Benzylation: The thiadiazole intermediate is then benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyl group.

    Morpholinylsulfonylation: The benzylated thiadiazole is further reacted with morpholine and sulfonyl chloride to introduce the morpholinylsulfonyl group.

    Coupling with Benzamide: Finally, the morpholinylsulfonylated intermediate is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The benzyl and morpholinyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sulfonyl chloride, morpholine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Thiadiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may exhibit similar properties and could be explored for use in developing new antimicrobial agents.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, make it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The adamantyl group may enhance the compound’s stability and bioavailability, while the benzyl and morpholinylsulfonyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.

    Adamantyl derivatives: Compounds containing the adamantyl group are known for their stability and unique chemical properties.

    Benzyl derivatives: Benzylated compounds are widely used in medicinal chemistry for their enhanced binding affinity and specificity.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide is unique due to its combination of structural features, which contribute to its distinctive chemical properties and potential applications. The presence of the adamantyl group enhances its stability, while the thiadiazole ring provides a versatile scaffold for biological activity. The benzyl and morpholinylsulfonyl groups further enhance its binding affinity and specificity, making it a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4S2/c35-27(25-6-8-26(9-7-25)40(36,37)33-10-12-38-13-11-33)34(20-21-4-2-1-3-5-21)29-32-31-28(39-29)30-17-22-14-23(18-30)16-24(15-22)19-30/h1-9,22-24H,10-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUUUDUSAYGHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NN=C(S4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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